molecular formula C17H17N3OS B5884259 N,N-dimethyl-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide

N,N-dimethyl-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide

Cat. No. B5884259
M. Wt: 311.4 g/mol
InChI Key: RCONYBACCNBSPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide, also known as DMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thioamide derivative of benzimidazole and is widely used as a feed additive in the aquaculture industry. However, DMPT has also shown promising results in scientific research, particularly in the fields of neuroscience and cancer research.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide is not fully understood, but it is believed to be related to its antioxidant properties. This compound can scavenge free radicals and inhibit lipid peroxidation, which can lead to cell damage and death. Additionally, this compound has been shown to modulate the expression of genes involved in oxidative stress and inflammation, further supporting its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, this compound has also been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can enhance the immune response by increasing the production of cytokines and activating immune cells. This compound has also been shown to have anti-tumor effects, with studies demonstrating that it can inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide has several advantages for use in lab experiments. It is easy to synthesize and has high purity, making it a reliable and consistent compound for use in experiments. Additionally, this compound has a low toxicity profile and is well-tolerated by cells and animals. However, one limitation of this compound is its relatively high cost compared to other compounds, which may limit its widespread use in research.

Future Directions

There are several future directions for research on N,N-dimethyl-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide. One area of interest is in the development of this compound-based therapies for neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of this compound and its effects on neuronal function. Additionally, research on the anti-tumor effects of this compound could lead to the development of novel cancer therapies. Finally, there is potential for this compound to be used as a biomarker for oxidative stress and inflammation, which could have implications for the diagnosis and treatment of various diseases.

Synthesis Methods

N,N-dimethyl-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide can be synthesized through a multistep process involving the reaction of 2-mercaptobenzimidazole with N,N-dimethylacrylamide in the presence of a base catalyst. The resulting intermediate is then subjected to further reactions to yield this compound with high purity and yield.

Scientific Research Applications

N,N-dimethyl-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of neuroscience, where this compound has been shown to have neuroprotective effects. Studies have demonstrated that this compound can protect neurons from oxidative stress and prevent neuronal cell death, making it a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N,N-dimethyl-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-19(2)16(21)12-22-17-18-14-10-6-7-11-15(14)20(17)13-8-4-3-5-9-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCONYBACCNBSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSC1=NC2=CC=CC=C2N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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